molecular formula C15H19F3N2O5S B7182120 N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide

N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide

Cat. No.: B7182120
M. Wt: 396.4 g/mol
InChI Key: OBHRPEDMYCJMKB-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazepane ring, a trifluoroethoxy group, and a methoxyphenyl moiety, which contribute to its distinctive properties.

Properties

IUPAC Name

N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O5S/c1-24-12-4-3-11(9-13(12)25-10-15(16,17)18)19-14(21)20-5-2-7-26(22,23)8-6-20/h3-4,9H,2,5-8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHRPEDMYCJMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCCS(=O)(=O)CC2)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-methoxy-3-(2,2,2-trifluoroethoxy)aniline with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with 1,4-thiazepane-4-carboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. Its trifluoroethoxy group enhances its lipophilicity and metabolic stability, while the thiazepane ring provides a rigid structure that can interact with various biological targets .

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